REACTION_CXSMILES
|
[CH3:1][C:2]1[N+:7]([O-:8])=[C:6]([CH3:9])[CH:5]=[C:4](Cl)[N:3]=1.[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1>>[CH3:1][C:2]1[N+:7]([O-:8])=[C:6]([CH3:9])[CH:5]=[C:4]([N:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[N:3]=1
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC(=[N+]1[O-])C)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are then added, in solid portions, in a manner such
|
Type
|
TEMPERATURE
|
Details
|
that exothermic heat
|
Type
|
CUSTOM
|
Details
|
does not develop beyond 60° C
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the piperidinium hydrochloride is then removed from the mixture by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude oil obtained
|
Type
|
CUSTOM
|
Details
|
crystallises rapidly at ambient temperature
|
Type
|
DISSOLUTION
|
Details
|
The crystalline mass is dissolved in a minimum of ethanol and ethyl ether
|
Type
|
ADDITION
|
Details
|
is then added cold
|
Type
|
CUSTOM
|
Details
|
until precipitation
|
Type
|
FILTRATION
|
Details
|
the precipitate is then filtered off
|
Type
|
FILTRATION
|
Details
|
A final filtration through silica gel using the dichloromethane/methanol (90/10) eluent system
|
Type
|
CUSTOM
|
Details
|
to be obtained
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=CC(=[N+]1[O-])C)N1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |